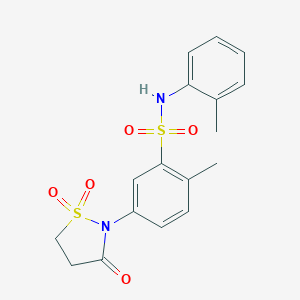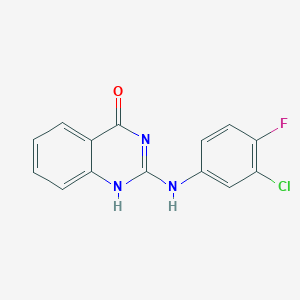
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide, also known as FNTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acetamides and has been found to have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been found to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the proliferation of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide in lab experiments is that it has been found to be relatively non-toxic. This makes it a good candidate for further studies as a potential therapeutic agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of future directions for the study of N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide. One area of research is to further investigate its potential as an anti-inflammatory and anticancer agent. Another area of research is to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action and to optimize the synthesis method for N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. One of the commonly used methods for synthesizing N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide is the reaction of 2-nitrophenol with 2-thiophenemethanol in the presence of a base such as potassium carbonate. This is followed by the reaction of the resulting compound with 2-furfurylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has been widely studied for its potential therapeutic applications. One of the areas of research is its use as a potential anti-inflammatory agent. Studies have shown that N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area of research is its potential use as an anticancer agent. N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to sensitize cancer cells to chemotherapy drugs.
Eigenschaften
Produktname |
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide |
|---|---|
Molekularformel |
C18H16N2O5S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16N2O5S/c21-18(13-25-17-8-2-1-7-16(17)20(22)23)19(11-14-5-3-9-24-14)12-15-6-4-10-26-15/h1-10H,11-13H2 |
InChI-Schlüssel |
IXCIUFYJJWIWRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)

![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)


![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)

![Ethyl 4-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]-1-piperidinecarboxylate](/img/structure/B254123.png)